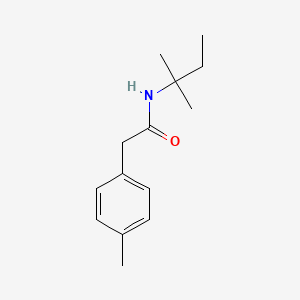
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen works by inhibiting the production of prostaglandins, which are chemicals in the body that cause pain and inflammation. In recent years, flurbiprofen has gained attention in scientific research due to its potential therapeutic applications beyond its traditional use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a range of biochemical and physiological effects beyond its anti-inflammatory and analgesic properties. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neurology, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in lab experiments is its well-established safety profile, as it has been used clinically for decades. Additionally, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide is readily available and relatively inexpensive compared to other experimental drugs. However, one limitation is that N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide's mechanism of action is not specific to any particular cell type or pathway, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide. In cancer research, further studies could investigate the mechanisms underlying N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide's anti-tumor effects and explore its potential as a combination therapy with other anti-cancer agents. In neurology, future studies could investigate the potential neuroprotective effects of N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could investigate the potential use of N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of 2-fluorobenzoic acid with 3-acetylphenol, followed by reduction with lithium aluminum hydride or borane. Another method involves the reaction of 2-fluorobenzoyl chloride with 3-acetylphenol in the presence of a base, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen has been the subject of numerous scientific studies, investigating its potential therapeutic applications in various fields. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in prostate cancer cells. In neurology, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been studied for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. Additionally, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been investigated for its potential use as a treatment for ocular inflammation and as a prophylactic agent for postoperative pain.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABEEZSMRNQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)